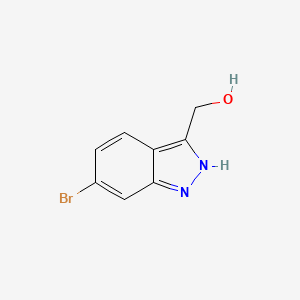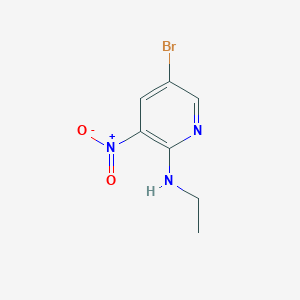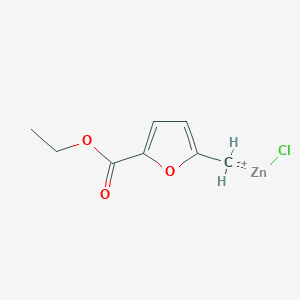![molecular formula C7H4BrClN2 B1604397 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-04-0](/img/structure/B1604397.png)
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
“7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is a halogenated heterocycle . Its molecular formula is C7H4BrClN2 .
Synthesis Analysis
The synthesis of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” involves starting with 1H-pyrrolo[3,2-c]pyridine and reacting it with N-bromosuccinimide to introduce the bromine onto the aromatic ring .Molecular Structure Analysis
The molecular structure of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 7-position and a chlorine atom at the 4-position .Physical And Chemical Properties Analysis
The average mass of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is 231.477 Da, and its monoisotopic mass is 229.924637 Da . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : 1H-pyrrolo[3,2-c]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The specific derivative compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes : The compound also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[3,2-c]pyridine derivatives targeting FGFR with development prospects .
Treatment of Diseases of the Nervous and Immune Systems
- Scientific Field : Neurology and Immunology
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that these compounds can be used to treat diseases of the nervous and immune systems .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
Synthesis and Biomedical Applications
- Scientific Field : Biomedical Research
- Summary of Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
- Scientific Field : Pharmacology
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that these compounds can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
Biological Material or Organic Compound for Life Science Related Research
- Scientific Field : Life Science Research
- Summary of Application : 4-Chloro-1H-pyrrolo[2,3-b]pyridine, a biochemical reagent, can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field : Endocrinology
- Summary of Application : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives have been found to reduce blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
The future directions for “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” could involve exploring its potential as a lead compound in the development of new drugs, given the biological activity of pyrrolopyridine derivatives . Further studies could also investigate its reactivity in various chemical reactions, given its halogen substituents.
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOWRZHOWQAPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646789 | |
| Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-04-0 | |
| Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)
![Cyclopropyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1604317.png)










